![molecular formula C25H23N3O5 B12502601 3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12502601.png)
3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
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Overview
Description
Fmoc-D-Aph(Cbm)-OH, also known as Fluorenylmethyloxycarbonyl-D-4-amino-phenylalanine (carbamoyl)-OH, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its stability and the protective group it provides, which can be removed under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Aph(Cbm)-OH typically involves the protection of the amino group of D-4-amino-phenylalanine with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-4-amino-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate. The carbamoyl group is then introduced to the phenyl ring through a reaction with an appropriate carbamoylating agent .
Industrial Production Methods
Industrial production of Fmoc-D-Aph(Cbm)-OH follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Aph(Cbm)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.
Substitution Reactions: The carbamoyl group can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields D-4-amino-phenylalanine.
Peptide Conjugates: Coupling reactions yield peptides with Fmoc-D-Aph(Cbm)-OH as a residue.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is in solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a protective group that can be easily removed under mild conditions, allowing for the sequential addition of amino acids to form peptides. This method is widely used due to its efficiency and ability to produce high-purity peptides.
Advantages in Peptide Synthesis
- Stability : The compound exhibits good stability during the synthesis process, which is crucial for maintaining the integrity of sensitive amino acids.
- Mild Deprotection Conditions : The Fmoc group can be removed using weak bases such as piperidine, which minimizes side reactions and preserves the integrity of other functional groups present in the peptide chain.
Drug Development
The compound's structural properties make it a valuable candidate in drug development, particularly for designing novel therapeutics targeting specific biological pathways. Its ability to mimic natural amino acids while incorporating additional functional groups allows researchers to explore new avenues for drug design.
Case Studies in Drug Development
- Antitumor Agents : Research has indicated that derivatives of this compound can exhibit antitumor activity by modulating specific biological pathways involved in cancer progression.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for developing new antibiotics.
Bioconjugation Techniques
This compound can be utilized in bioconjugation processes where it serves as a linker between biomolecules. This application is particularly relevant in the field of biochemistry for creating targeted drug delivery systems.
Applications in Bioconjugation
- Targeted Drug Delivery : By conjugating this compound with therapeutic agents or imaging probes, researchers can enhance the specificity and efficacy of treatments.
- Diagnostic Tools : The compound can be incorporated into diagnostic assays to improve sensitivity and specificity.
Research and Development
The ongoing research into this compound encompasses various aspects of medicinal chemistry, including:
- Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the structure affect biological activity.
- Synthesis Optimization : Developing more efficient synthetic routes to improve yield and reduce costs.
Mechanism of Action
The mechanism of action of Fmoc-D-Aph(Cbm)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the Fmoc group is removed, allowing the amino group to participate in further reactions. The carbamoyl group on the phenyl ring can interact with other molecules, influencing the peptide’s structure and function.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-4-amino-phenylalanine (Fmoc-D-Aph-OH): Similar structure but lacks the carbamoyl group.
Fmoc-L-4-amino-phenylalanine (Fmoc-L-Aph-OH): The L-enantiomer of Fmoc-D-Aph-OH.
Fmoc-D-4-nitro-phenylalanine (Fmoc-D-Nph-OH): Contains a nitro group instead of a carbamoyl group.
Uniqueness
Fmoc-D-Aph(Cbm)-OH is unique due to the presence of both the Fmoc protective group and the carbamoyl group. This combination provides stability during synthesis and allows for specific interactions in the final peptide product. The D-enantiomer also provides different biological activity compared to the L-enantiomer.
Biological Activity
3-[4-(Carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, commonly referred to as Fmoc-D-4-amino-phenylalanine (carbamoyl)-OH, is a modified amino acid with significant implications in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS). Its unique structure enhances its stability and utility in various biochemical applications.
- Molecular Formula : C25H23N3O5
- Molecular Weight : 445.48 g/mol
- CAS Number : 324017-23-4
- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid
The compound's structure includes a carbamoylamino substituent on the phenyl ring, contributing to its biological activity by potentially influencing interactions with biological macromolecules.
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes. Studies suggest that its structural components enhance binding affinity and specificity towards target proteins, which is crucial for therapeutic applications.
Applications in Peptide Synthesis
The Fmoc group provides a stable yet easily removable protective mechanism during peptide synthesis. This allows for the sequential addition of amino acids, leading to the formation of complex peptides that can exhibit specific biological activities. The compound's stability under mild conditions makes it particularly useful in synthesizing peptides for drug development and research.
Research Findings
Recent studies have focused on the interactions of this compound with specific receptors. For example:
- Binding Affinity Studies : Research has demonstrated that this compound exhibits high binding affinity to certain G protein-coupled receptors (GPCRs), suggesting potential roles in modulating signaling pathways relevant to various diseases .
- Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent in conditions such as cancer and metabolic disorders. Its ability to mimic natural ligands may facilitate the development of selective agonists or antagonists for targeted therapies .
Case Study 1: Peptide Therapeutics Development
In a study aimed at developing new peptide therapeutics, researchers synthesized a series of peptides incorporating this compound. The resulting peptides demonstrated enhanced stability and bioactivity compared to those synthesized using traditional amino acids. This highlights the utility of this compound in creating more effective therapeutic agents.
Case Study 2: Protein Interaction Analysis
Another study utilized this compound to investigate protein-protein interactions within cellular pathways. By labeling the compound with fluorescent tags, researchers were able to visualize interactions in live cells, providing insights into cellular mechanisms and potential targets for drug development.
Comparative Analysis with Similar Compounds
Compound Name | IUPAC Name | Key Features |
---|---|---|
Fmoc-D-Aph(Cbm)-OH | 3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | Similar structure; used in peptide synthesis |
Degarelix | (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | Gonadotropin-releasing hormone antagonist |
Other Fmoc-protected amino acids | Various | Commonly used in peptide synthesis; differing side chains |
Properties
IUPAC Name |
3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPDOFBZCSQAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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